Synthesis of Benzotriazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid: An In-depth Technical Guide
Synthesis of Benzotriazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzotriazole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the successful synthesis and characterization of this compound.
Benzotriazole-5-carboxylic acid and its derivatives are of significant interest due to their wide range of applications, including their roles as corrosion inhibitors, UV absorbers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a carboxylic acid group and a triazole ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[2]
Reaction Scheme
The synthesis proceeds via the reaction of 3,4-diaminobenzoic acid with sodium nitrite (B80452) in an acidic medium, typically glacial acetic acid.[3][4][5] The reaction is initiated by the in-situ formation of nitrous acid, which diazotizes one of the amino groups. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable benzotriazole (B28993) ring system.
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of benzotriazole-5-carboxylic acid.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |
| 3,4-Diaminobenzoic Acid | 152.15 | 15.2 g (0.1 mol) | 2.0 g (13.15 mmol) | 10 g (65.72 mmol) |
| Sodium Nitrite | 69.00 | 10 g (0.14 mol) | 1.0 g (16.66 mmol) | 5 g (72.47 mmol) |
| Glacial Acetic Acid | 60.05 | 100 mL | 5 mL (75.36 mmol) | 150 mL (aqueous) |
| Water | 18.02 | 50 mL | 5 mL | - |
| Molar Ratio (Acid:Nitrite) | - | 1 : 1.4 | 1 : 1.27 | 1 : 1.1 |
Table 2: Reaction Conditions and Performance
| Parameter | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |
| Temperature | < 5 °C (initial), then Room Temp. | Room Temperature | 0 - 5 °C |
| Reaction Time | 2 hours | 30 minutes | Overnight |
| Yield | 72% | 83% | 91% |
| Purification | Recrystallization from methanol (B129727) | Filtration | Filtration |
| Melting Point | 300 °C (decomposition)[5] | 151 °C | - |
Table 3: Characterization Data for Benzotriazole-5-carboxylic Acid
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂[4] |
| Molecular Weight | 163.13 g/mol [4] |
| Appearance | White to off-white solid[6] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 8.53 (s, 1H), 8.01-8.04 (m, 1H), 7.97 (d, 1H), 2.52 (s, 1H, N-H)[3] |
| IR (cm⁻¹) | 3510 (N-H stretch), 3400-2400 (O-H stretch), 1707 (C=O stretch)[3] |
Experimental Protocols
The following are detailed experimental protocols derived from the cited literature.
Protocol A: High Yield Synthesis with Ice-Salt Bath Cooling[4]
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (65.72 mmol) of 3,4-diaminobenzoic acid in 150 mL of aqueous acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Nitrite: While stirring, slowly add a solution of 5 g (72.47 mmol) of sodium nitrite in a minimal amount of water.
-
Reaction: Continue stirring the reaction mixture overnight at 0-5 °C.
-
Isolation of Product: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to afford 1H-benzo[d][3][4][5]triazole-5-carboxylic acid.
Protocol B: Room Temperature Synthesis[3]
-
Suspension of Starting Material: Prepare a suspension of 2 g (13.15 mmol) of 3,4-diaminobenzoic acid in 5 mL of glacial acetic acid in a flask with magnetic stirring.
-
Preparation of Nitrite Solution: Dissolve 1 g (16.66 mmol) of sodium nitrite in 5 mL of water.
-
Addition of Nitrite: Add the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in one portion while stirring. A slight increase in temperature may be observed.
-
Reaction: Continue stirring for 30 minutes until the reaction mixture returns to room temperature.
-
Isolation of Product: Collect the product by filtering the reaction mixture.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry to obtain the final product.
Protocol C: Synthesis with Methanol Recrystallization[5]
-
Dissolution of Starting Material: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of acetic acid and 50 mL of water.
-
Cooling: Cool the solution to below 5 °C in an ice bath.
-
Addition of Nitrite: With continuous stirring, add dropwise a solution of 10 g (0.14 mol) of sodium nitrite dissolved in 30 mL of water.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours.
-
Isolation of Crude Product: Filter the precipitated crystals from the reaction mixture.
-
Purification: Recrystallize the crude product from methanol to obtain pure 5-carboxybenzotriazole.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of benzotriazole-5-carboxylic acid.
Caption: General workflow for the synthesis of benzotriazole-5-carboxylic acid.
Chemical Reaction Pathway
The diagram below outlines the chemical transformation from 3,4-diaminobenzoic acid to benzotriazole-5-carboxylic acid.
Caption: Reaction pathway for benzotriazole-5-carboxylic acid synthesis.
References
- 1. Buy Benzotriazole-5-carboxylic acid | 60932-58-3 [smolecule.com]
- 2. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
